molecular formula C20H17FO5 B2542068 (Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 846064-57-1

(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2542068
CAS RN: 846064-57-1
M. Wt: 356.349
InChI Key: BXVARRUDFDVRME-ZDLGFXPLSA-N
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Description

The compound "(Z)-ethyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate" is a structurally complex molecule that is likely to exhibit interesting chemical and physical properties due to its multifaceted structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, involves multi-step reactions that are carefully designed to yield the desired products. For instance, the synthesis of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its methylated counterpart was achieved through a series of reactions, and the structures were confirmed by 1H-NMR spectroscopy and X-ray analysis . Similarly, the synthesis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate involved the preparation of a mixture of E and Z isomers, characterized by various spectroscopic techniques . These examples suggest that the synthesis of the compound would also require careful planning and characterization at each step to ensure the correct configuration and purity of the final product.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate revealed a three-dimensional supramolecular network with various noncovalent interactions, such as hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the self-assembly process . The title compound would likely exhibit a similar complexity in its molecular structure, with potential intramolecular and intermolecular interactions influencing its conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular conformation. For instance, the presence of intramolecular NH---O=C hydrogen bonding in the quinazoline derivatives and intermolecular hydrogen bonding interactions in the acrylate compound suggests that the title compound may also participate in hydrogen bonding, which could affect its reactivity in chemical transformations. Additionally, the presence of electron-withdrawing or electron-donating substituents can significantly alter the reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. For example, the dihedral angle between aromatic rings, as seen in the compound with chlorobenzene and fluorobenzene rings , can affect the molecule's overall polarity and, consequently, its solubility and melting point. The presence of cyano and ester groups in the related compounds suggests that the title compound may also exhibit polar characteristics, which could influence its solubility in various solvents and its interaction with other molecules.

Scientific Research Applications

Synthesis and Structural Analysis

One key area of application is in the synthesis and structural analysis of related compounds. For instance, the synthesis of fluorine-containing benzo[b]furans through microwave-assisted tandem intramolecular Wittig and Claisen rearrangement reactions highlights the compound's role in generating fluoro-substituted benzo[b]furan derivatives. Such methods are pivotal for developing novel compounds with potential pharmacological activities (Rao et al., 2005).

Chemical Reactions and Intermediates

The compound also plays a role in various chemical reactions, serving as an intermediate for further transformations. Research on the reactions of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate to synthesize pyran derivatives demonstrates its utility in organic synthesis. These reactions produce compounds with Z + E isomers, showcasing the versatility of benzofuran derivatives in synthesizing complex molecular structures (Mérour & Cossais, 1991).

Potential Applications

Moreover, the investigation into the chemiluminescence of benzofuran-2(3H)-one derivatives, including studies on the intermediate formation and reaction kinetics, provides insights into potential applications in analytical chemistry, such as developing sensitive detection methods for various analytes (Ciscato et al., 2014).

properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVARRUDFDVRME-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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